molecular formula C10H11ClN2O B3008341 1-(4-Amino-2-chlorophenyl)pyrrolidin-2-one CAS No. 444002-88-4

1-(4-Amino-2-chlorophenyl)pyrrolidin-2-one

Cat. No. B3008341
CAS RN: 444002-88-4
M. Wt: 210.66
InChI Key: HFOLSRFQZMMEAA-UHFFFAOYSA-N
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Description

The compound 1-(4-Amino-2-chlorophenyl)pyrrolidin-2-one is a derivative of pyrrolidinone, which is a lactam of a five-membered ring containing an amide group. The presence of the amino and chloro substituents on the phenyl ring suggests potential for bioactivity, given the common occurrence of such motifs in pharmacologically active compounds.

Synthesis Analysis

The synthesis of related pyrrolidinone compounds involves multicomponent reactions, as described in the first paper, where a methanol solution of an aldehyde, an amine, and an alpha-isocyanoacetamide undergoes heating to yield an aminooxazole. This intermediate can react with an alpha,beta-unsaturated acyl chloride to form pyrrolo[3,4-b]pyridin-5-one. The process is accelerated by ammonium chloride, suggesting that similar conditions could be adapted for the synthesis of 1-(4-Amino-2-chlorophenyl)pyrrolidin-2-one .

In the second paper, the synthesis of diastereomeric 4-amino-3-(p-chlorophenyl)-valeric acids and their ring closure products, including lactams, is described. Starting from 3-(p-chlorophenyl)-4-oxo-valeric acid, the synthesis pathway could potentially be modified to synthesize the compound of interest .

Molecular Structure Analysis

The molecular structure of related compounds features rigid rings connected by single bonds, as seen in the third paper, where the molecule consists of three rigid rings with a synclinal conformation of the terminal phenyl rings. This suggests that 1-(4-Amino-2-chlorophenyl)pyrrolidin-2-one may also exhibit a conformation that is influenced by the steric and electronic effects of its substituents .

Chemical Reactions Analysis

The reactivity of the compound can be inferred from the reactions described in the papers. For instance, the formation of pyrrolo[3,4-b]pyridin-5-one involves a triple domino sequence, which could be indicative of the reactivity of the pyrrolidinone core of 1-(4-Amino-2-chlorophenyl)pyrrolidin-2-one in similar domino reactions . The addition reaction to obtain 3-(4-chlorophenylthio)-1-(2,4-dinitrophenylamino)-pyrrolidine-2,5-dione suggests that nucleophilic addition to the pyrrolidinone ring is feasible .

Physical and Chemical Properties Analysis

While specific physical and chemical properties of 1-(4-Amino-2-chlorophenyl)pyrrolidin-2-one are not directly reported, related compounds provide some insight. The crystal structure analysis of a similar compound indicates the potential for intramolecular hydrogen bonding, which could affect the solubility and stability of the compound . The synthesis of diastereomeric compounds and their lactams implies that 1-(4-Amino-2-chlorophenyl)pyrrolidin-2-one may exist in different stereoisomeric forms, which would have distinct physical properties .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of 1-(Arylsulfonyl)pyrrolidines

    A study by Smolobochkin et al. (2017) described the synthesis of 1-(arylsulfonyl)pyrrolidines from phenols and 1-[(4-chlorophenyl)sulfonyl]-2-ethoxypyrrolidine. This reaction is significant for creating pyrrolidine-1-sulfonylarene derivatives with a phenol fragment in position 2, under mild conditions (Smolobochkin et al., 2017).

  • Stereospecific Synthesis of Baclofen and PCPGABA

    Yoshifuji and Kaname (1995) achieved stereospecific synthesis of (R)- and (S)-Baclofen and (R)- and (S)-PCPGABA via (R)- and (S)-3-(4-chlorophenyl)pyrrolidines. This process, starting from trans-4-hydroxy-L-proline, involved stereoselective hydrogenation and ruthenium tetroxide oxidation (Yoshifuji & Kaname, 1995).

Biological and Medicinal Chemistry

  • Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds

    In 2019, Farid M Sroor synthesized and characterized biologically active compounds, including 4-amino-1-(2,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)-6-phenyl-1H-pyrrolo[2,3-b]pyridine, demonstrating the potential biological relevance of related structures (Sroor, 2019).

  • Antibacterial and Antifungal Activity

    Bhuva et al. (2015) synthesized pyridine derivatives, including 2"-amino-4"-[2-(4'-chlorophenyl)-6-methyl imidazo[1, 2-a]pyridin-3-yl]-6"-aryl nicotinonitriles, and assessed their biological activity against bacteria and fungi. This highlights the potential application of similar compounds in developing new antimicrobial agents (Bhuva et al., 2015).

  • Stereoselective Behavior of Cardiovascular L-type Calcium Channel Blockers

    Carosati et al. (2009) studied the stereoselective behavior of 1-[(4-chlorophenyl)sulfonyl]-2-(2-thienyl)pyrrolidine, a cardiovascular L-type calcium channel blocker. Their research contributes to understanding the pharmacological activity of such compounds (Carosati et al., 2009).

Mechanism of Action

Target of Action

The primary targets of 1-(4-Amino-2-chlorophenyl)pyrrolidin-2-one are currently unknown. This compound is a pyrrolidine derivative , a class of compounds known to interact with various biological targets.

Mode of Action

As a pyrrolidine derivative, it may interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects . The presence of the amino and chlorophenyl groups may also influence its binding affinity and selectivity.

Biochemical Pathways

Pyrrolidine derivatives are known to be involved in a wide range of biological activities , suggesting that this compound could potentially affect multiple pathways

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-(4-Amino-2-chlorophenyl)pyrrolidin-2-one is limited. Pyrrolidine derivatives are generally well-absorbed and can cross biological membranes due to their lipophilic nature . The compound’s bioavailability would be influenced by these properties, as well as factors such as its stability and solubility.

Result of Action

Given the diversity of biological activities associated with pyrrolidine derivatives , this compound could potentially have a wide range of effects

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-(4-Amino-2-chlorophenyl)pyrrolidin-2-one. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . Additionally, the compound’s action could be influenced by the specific cellular and tissue environments in which it is active.

properties

IUPAC Name

1-(4-amino-2-chlorophenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O/c11-8-6-7(12)3-4-9(8)13-5-1-2-10(13)14/h3-4,6H,1-2,5,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFOLSRFQZMMEAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=C(C=C(C=C2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Amino-2-chlorophenyl)pyrrolidin-2-one

CAS RN

444002-88-4
Record name 1-(4-amino-2-chlorophenyl)pyrrolidin-2-one
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